molecular formula C10H10O2S B13272277 Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- CAS No. 19983-48-3

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro-

Cat. No.: B13272277
CAS No.: 19983-48-3
M. Wt: 194.25 g/mol
InChI Key: UOBJWEHBSJKKTA-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- (CAS: Not explicitly provided, but structurally related to 74458-89-2 for its 2-acetyl isomer) is a bicyclic sulfur-containing heterocycle with a ketone group at position 4 and an acetyl substituent at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex sulfur heterocycles and bioactive molecules. For example, it has been used to synthesize thieno[2,3-g]indoles via base-catalyzed condensation with ethyl azidoacetate followed by thermal cyclization . Its commercial availability (e.g., from suppliers like Shanghai Yuanye Bio-Technology) underscores its utility in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetylthiophene with a suitable reagent to induce cyclization, forming the desired benzo[b]thiophene derivative. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the thiophene ring to a dihydrothiophene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used, often in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiophenes. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.

Scientific Research Applications

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications References
5-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one Acetyl at C5, dihydrothiophene ring Precursor to thienoindoles; used in heterocycle synthesis
2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one Acetyl at C2, dihydrothiophene ring Intermediate in Buchwald–Hartwig amination for antipsychotic drug synthesis (e.g., brexpiprazole)
6,7-Dihydrobenzo[b]thiophen-4(5H)-one Unsubstituted parent compound Substrate for bromination, formylation, and transfer hydrogenation studies
1-Chloro-6,7-dihydrobenzo[c]thiophen-4(5H)-one Chlorine at C1, benzo[c]thiophene scaffold Antimicrobial activity; structural variation in sulfur heterocycles
3-Methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one Methyl at C3 Studied for regiocontrolled substitution challenges in benzene moiety
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one Bromine at C5 Intermediate in bromination reactions; prone to dibromination byproducts

Reactivity and Functionalization

  • Transfer Hydrogenation : Unlike the sulfur analog 6,7-dihydrobenzo[b]thiophen-4(5H)-one (1e), which undergoes ruthenium-catalyzed transfer hydrogenation, the nitrogen analog 1,5,6,7-tetrahydro-4H-indol-4-one (1f) fails to react under identical conditions due to pyrrole-mediated Ru deactivation .
  • Bromination : Bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one often produces mixtures (e.g., 2,5-dibromo derivatives), complicating purification .
  • Buchwald–Hartwig Amination : The 2-acetyl derivative is critical in palladium-mediated C–N bond formation for brexpiprazole synthesis, achieving high yields (>90%) .

Data Tables

Key Research Findings

Sulfur vs. Nitrogen Reactivity: The sulfur atom in benzo[b]thiophenones enhances coordination with transition metals (e.g., Ru, Pd), enabling efficient catalysis, whereas nitrogen analogs like indolones deactivate catalysts via strong coordination .

Substituent Effects : Acetyl groups at C5 or C2 direct regioselectivity in subsequent reactions. For example, C2-acetyl derivatives are optimal for Buchwald–Hartwig amination, while C5-acetyl derivatives favor cyclization .

Commercial Viability : Derivatives like the 2-acetyl isomer are commercially available at high purity (e.g., 97% purity at 500 mg for ~¥6,000), facilitating scalable drug synthesis .

Biological Activity

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and structure-activity relationships, supported by data tables and relevant case studies.

Chemical Structure and Properties

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- features a fused thiophene and benzene ring structure with an acetyl group at the 5-position and dihydro modifications at the 6 and 7 positions. This unique structure contributes to its biological properties.

PropertyValue
Chemical FormulaC₉H₈O₁S
CAS Number19983-48-3
Molecular Weight164.22 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have shown that benzo[b]thiophen derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 2.50 µg/mL, indicating potent antimicrobial effects .

Cholinesterase Inhibition

A study focusing on benzothiophene-chalcone hybrids indicated that these compounds could effectively inhibit cholinesterase enzymes (AChE and BChE). Specifically, the best-performing compound showed an IC₅₀ value of 62.10 μM for AChE inhibition, which is comparable to established inhibitors like galantamine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

The antioxidant capacity of benzo[b]thiophen derivatives has also been evaluated using DPPH scavenging assays. Compounds have shown varying degrees of radical scavenging activity, with some achieving percentages as high as 90.52%, indicating their potential as effective antioxidants .

Anti-inflammatory Properties

In addition to antimicrobial and antioxidant activities, benzo[b]thiophen derivatives have been assessed for their anti-inflammatory effects. Compounds demonstrated significant membrane stabilization in human red blood cells (HRBC), suggesting potential therapeutic benefits in inflammatory conditions .

Structure-Activity Relationships

The biological activity of benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- can be influenced by modifications to its structure. Studies indicate that introducing various substituents can enhance or diminish its biological properties. For example:

Compound ModificationEffect on Activity
Methyl substitutionEnhanced antioxidant activity
Acetyl group presenceIncreased cholinesterase inhibition

Case Studies

  • Cholinesterase Inhibition Study : A series of benzothiophene-chalcone hybrids were synthesized and tested for their ability to inhibit cholinesterases. The study revealed a clear correlation between structural modifications and inhibitory potency .
  • Antimicrobial Evaluation : A comprehensive screening of various benzothiophenes against common bacterial strains showed promising results, with several compounds exhibiting MIC values indicative of strong antibacterial activity .
  • Antioxidant Activity Assessment : The antioxidant potential was evaluated through DPPH assays, revealing that certain derivatives not only scavenge free radicals effectively but also demonstrate protective effects against oxidative stress .

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 5-acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one?

  • The compound is typically synthesized via functionalization of the 6,7-dihydrobenzo[b]thiophen-4(5H)-one core. A key method involves acetylation at the 5-position using reagents like acetic anhydride under acidic conditions (e.g., polyphosphoric acid), as demonstrated in the preparation of 5-substituted benzo[b]thiophene derivatives .
  • Alternative routes include Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to introduce substituents adjacent to the carbonyl group .

Q. How is the compound characterized spectroscopically?

  • 1H NMR : Key signals include δ ~7.37 (d, 2-H), δ ~7.03 (d, 3-H), and multiplets for methylene protons (δ ~2.23–3.02) adjacent to the carbonyl and sulfur moieties .
  • IR : A strong carbonyl (C=O) stretch at ~1675 cm⁻¹ is diagnostic .
  • Mass spectrometry : Molecular ion peaks align with the molecular formula C10H10O2S (MW: 194.25), with fragmentation patterns reflecting cleavage at the acetyl group and thiophene ring .

Q. What are the primary reactivity patterns of this compound?

  • The α-methylene protons adjacent to the carbonyl group are highly reactive, enabling substitutions (e.g., bromination, formylation) .
  • The carbonyl group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., with hydrazines to form hydrazones) .
  • The thiophene ring undergoes electrophilic substitution, preferentially at the 2- and 3-positions due to sulfur’s electron-donating effects .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution?

  • Bromination : Using N-bromosuccinimide (NBS) in CCl4 selectively targets the 5-position. Over-bromination can occur if stoichiometry is not tightly controlled, leading to dibrominated byproducts (e.g., 2,5-dibromo derivatives) .
  • Formylation : Directed ortho-metalation (e.g., using LDA) followed by quenching with DMF enables regioselective introduction of formyl groups .

Q. What mechanistic insights exist for its role in heterocyclic synthesis?

  • The compound serves as a precursor to thienoindoles via condensation with ethyl azidoacetate, followed by thermal cyclization. This leverages the acetyl group’s ability to stabilize intermediates during annulation .
  • In palladium-catalyzed Buchwald–Hartwig amination , the triflate derivative of the hydroxylated analog facilitates C–N bond formation in API synthesis (e.g., brexpiprazole) .

Q. How can side reactions during functionalization be minimized?

  • Byproduct mitigation : During bromination, strict temperature control (0–5°C) and stepwise addition of Br2 reduce dibromination. Steam distillation effectively separates monobrominated products from dibrominated contaminants .
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity in nucleophilic substitutions, while non-polar solvents (e.g., benzene) favor condensations .

Q. What strategies optimize its use in polycondensed heterocycle synthesis?

  • Tandem annulation : Sequential Knoevenagel condensation and Friedel–Crafts acylation enable fused-ring systems. For example, reaction with cyanoacetates forms α,β-unsaturated intermediates, which undergo cyclization to yield tricyclic structures .
  • Oxoketenedithioacetals : Reaction with dimethyltrithiocarbonate introduces masked aldehyde functionalities, enabling further ring expansion via Wittig or aldol reactions .

Q. Methodological Considerations

Reaction Type Key Conditions Outcome Reference
BrominationNBS, CCl4, 0°C, 2 h5-Bromo derivative (85% yield)
Knoevenagel CondensationMalononitrile, piperidine, ethanol, refluxCyanovinyl derivative (90% yield)
Buchwald–Hartwig AminationPd(OAc)2, XPhos, Cs2CO3, dioxane, 100°CPiperazine-coupled intermediate (78% yield)

Q. Key Data Contradictions and Resolutions

  • Contradiction : Bromination with Br2 vs. NBS yields varying regioselectivity.
    • Resolution : NBS selectively targets the 5-position, while Br2 without strict control leads to 2,5-dibromo byproducts. Use NBS for monobromination .
  • Contradiction : Acetylation efficiency under different acids.
    • Resolution : Polyphosphoric acid outperforms H2SO4 in minimizing ketone decomposition .

Properties

CAS No.

19983-48-3

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

5-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one

InChI

InChI=1S/C10H10O2S/c1-6(11)7-2-3-9-8(10(7)12)4-5-13-9/h4-5,7H,2-3H2,1H3

InChI Key

UOBJWEHBSJKKTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2=C(C1=O)C=CS2

Origin of Product

United States

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